1,1'-(1,4-Phenylene)di(pentane-1,4-dione)
Description
1,1’-(1,4-Phenylene)di(pentane-1,4-dione) is an organic compound with the molecular formula C14H14O4. This compound is characterized by the presence of two pentane-1,4-dione groups connected by a 1,4-phenylene bridge. It is a versatile compound with significant applications in various fields of scientific research and industry.
Properties
CAS No. |
62619-83-4 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-[4-(4-oxopentanoyl)phenyl]pentane-1,4-dione |
InChI |
InChI=1S/C16H18O4/c1-11(17)3-9-15(19)13-5-7-14(8-6-13)16(20)10-4-12(2)18/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
YRBIFDDLOVQKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(C=C1)C(=O)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,4-Phenylene)di(pentane-1,4-dione) typically involves the reaction of 1,4-dibromobenzene with pentane-1,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of 1,1’-(1,4-Phenylene)di(pentane-1,4-dione) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1,4-Phenylene)di(pentane-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenylene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,1’-(1,4-Phenylene)di(pentane-1,4-dione) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)di(pentane-1,4-dione) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The phenylene bridge and dione groups play a crucial role in the compound’s ability to interact with various biomolecules.
Comparison with Similar Compounds
1,1’-(1,3-Phenylene)di(pentane-1,4-dione): Similar structure but with a 1,3-phenylene bridge.
1,1’-(1,4-Phenylene)di(pyrrolidine-2,5-dione): Contains pyrrolidine-2,5-dione groups instead of pentane-1,4-dione.
Uniqueness: 1,1’-(1,4-Phenylene)di(pentane-1,4-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The 1,4-phenylene bridge provides rigidity and stability, while the pentane-1,4-dione groups offer reactive sites for various chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
